molecular formula C7H4N2O3S B3071878 4-Nitrobenzo[D]oxazole-2-thiol CAS No. 101495-34-5

4-Nitrobenzo[D]oxazole-2-thiol

Cat. No. B3071878
CAS RN: 101495-34-5
M. Wt: 196.19 g/mol
InChI Key: ONAAWIBLPPKLTQ-UHFFFAOYSA-N
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Description

“4-Nitrobenzo[D]oxazole-2-thiol” is a chemical compound with the empirical formula C7H4N2O3S . It is a derivative of benzoxazole, a type of heterocyclic compound containing a benzene-fused oxazole ring .


Molecular Structure Analysis

The molecular structure of “4-Nitrobenzo[D]oxazole-2-thiol” involves a benzoxazole ring with a nitro group (-NO2) and a thiol group (-SH) attached. The exact positions of these groups on the benzoxazole ring can vary .

Scientific Research Applications

Synthesis of Oxazoles

Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry. They are considered as the main structure of many biologically active compounds . The development of efficient and eco-friendly catalytic systems for the preparation of thiazole derivatives is a key research topic in organic synthesis .

Use of Magnetic Nanocomposites as Catalysts

During the last decade, chemistry science especially organic synthesis witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method .

Antibacterial and Antifungal Activities

Benzoxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal . For instance, compound 19 (MIC an = 2.40 × 10 −3 µM) was most potent against A. niger and compound 1 (MIC ca = 0.34 × 10 −3 µM) was most effective against C. albicans .

Anticancer Activities

Benzoxazole derivatives have been extensively studied for their anticancer activities . For example, compounds 4, 6, 25 and 26 had best anticancer activity in comparison to 5-fluorouracil .

Quorum Sensing Inhibitors

Discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . Benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors .

Pharmaceuticals, Materials Science, and Organic Synthesis

4-Nitrobenzo[D]oxazole-2-thiol is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties. It can be employed in various fields such as pharmaceuticals, materials science, and organic synthesis.

Future Directions

The future directions for research on “4-Nitrobenzo[D]oxazole-2-thiol” and similar compounds could involve further exploration of their synthesis methods, chemical reactivity, and biological activities. This could lead to the development of new drugs and therapies .

properties

IUPAC Name

4-nitro-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-9(11)4-2-1-3-5-6(4)8-7(13)12-5/h1-3H,(H,8,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAAWIBLPPKLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=S)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzo[D]oxazole-2-thiol

Synthesis routes and methods

Procedure details

A solution of KOH (3.31 g, 59.0 mmol) in EtOH and water was treated with carbon disulfide (10.4 g, 136.3 mmol) followed by 2-amino-3-nitrophenol (7.00 g, 45.4 mmol). The mixture was heated at reflux temperature overnight, cooled, concentrated, acidified with 1M HCl and filtered. The filtercake was washed with water and dried in vacuo to provide the title compound (7.0 g, 79%), characterized by NMR and mass spectral analyses.
Name
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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